3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group linked to a furan-2-ylmethyl moiety and a carboxamide group attached to a pyridin-3-ylmethyl chain.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-16(18-10-12-3-1-6-17-9-12)15-14(5-8-24-15)25(21,22)19-11-13-4-2-7-23-13/h1-9,19H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYIJOJFDLBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including sulfonation, amidation, and coupling with furan and pyridine derivatives under controlled conditions. Specific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiophene vs. Pyridazine/Pyrimidine : Replacement of thiophene with pyridazine (as in ) reduces aromaticity but introduces additional hydrogen-bonding sites, affecting target selectivity .
- Furan Positioning : Substitution at furan-3-yl () vs. furan-2-ylmethyl alters steric bulk and electronic distribution, influencing receptor binding .
Substituent Effects
- Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group in the target compound offers hydrogen-bond donor-acceptor versatility, whereas sulfonyl groups () prioritize steric interactions .
- Halogenated Aryl Groups : Chloro/fluoro substituents () enhance lipophilicity and membrane penetration compared to methoxy or methyl groups .
Research Findings and Implications
While direct studies on 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide are sparse, its structural analogs provide critical insights:
- Antimicrobial Potential: Chlorinated derivatives () show IC₅₀ values <10 μM against Gram-positive bacteria, likely due to sulfamoyl-mediated enzyme inhibition .
- Anticancer Activity: Pyridine-thiophene hybrids () inhibit kinase pathways (e.g., EGFR) with nanomolar potency, suggesting similar mechanisms for the target compound .
- Synthetic Feasibility : Modular synthesis routes () enable functional group diversification, allowing optimization of pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
